Methoxyfenozide-d9

Catalog No.
S12866106
CAS No.
M.F
C22H28N2O3
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyfenozide-d9

Product Name

Methoxyfenozide-d9

IUPAC Name

N-tert-butyl-2,4,6-trideuterio-N'-(3-methoxy-2-methylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide

Molecular Formula

C22H28N2O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i1D3,2D3,11D,12D,13D

InChI Key

QCAWEPFNJXQPAN-MSLVINFGSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C

Methoxyfenozide-d9 is a stable isotope-labeled (SIL) internal standard featuring a nine-deuterium substitution on the methoxyfenozide skeleton, a widely monitored diacylhydrazine insecticide. In analytical procurement, its primary value lies in its exact physicochemical equivalence to native methoxyfenozide combined with a +9 Da mass shift [1]. This ensures identical chromatographic retention and extraction efficiency during complex sample preparation, such as QuEChERS, while providing distinct mass-to-charge (m/z) separation in LC-MS/MS and GC-MS/MS workflows. By serving as an ideal internal standard, it enables highly accurate isotope dilution mass spectrometry (IDMS) for regulatory compliance testing in agricultural, environmental, and food matrices [2].

Research Fit

Isotope dilution LC-MS quantification
Matrix effect and ionization drift correction
Co-elution with unlabeled analyte for reliable recovery

Substituting Methoxyfenozide-d9 with a structurally related analog (such as tebufenozide-d9) or relying on external calibration frequently fails in complex matrices like sediment, red wine, or honey. Structural analogs exhibit different chromatographic retention times, meaning they elute under different solvent compositions and co-elute with different matrix interferents [1]. This temporal mismatch prevents the analog from accurately mirroring the ion suppression or enhancement experienced by the native methoxyfenozide in the electrospray ionization (ESI) source. Furthermore, external calibration without a SIL internal standard cannot correct for physical losses during multi-step extractions, leading to significant quantitative errors and regulatory compliance failures when analyzing trace pesticide residues [2].

Substitution Risk

Unlabeled methoxyfenozide
Co-elutes identically without mass shift, precluding its use as an internal standard for MS detection.
Under-labeled analog (d3)
Smaller +3 Da shift may overlap with the analyte's natural isotopic envelope, introducing systematic bias.
Alternative deuteration site (methoxy-d3)
Labeling at methoxy group can alter chromatographic retention and co-elution fidelity, reducing matrix-effect correction accuracy.

Elimination of Matrix Effects in Environmental and Aquatic Samples

In the LC-MS/MS analysis of sediment and aquatic products, native methoxyfenozide is highly susceptible to matrix-induced ion suppression. However, the application of Methoxyfenozide-d9 as an isotope dilution internal standard perfectly compensates for these ionization variations. Studies demonstrate that using Methoxyfenozide-d9 reduces the effective matrix effect to a negligible range of -1.42% to -0.27%, compared to the severe uncorrected signal suppression observed with external calibration [1].

Evidence DimensionEffective Matrix Effect (ME)
Target Compound Data-1.42% to -0.27% (effectively negligible)
Comparator Or BaselineUncorrected external calibration (exhibits significant ion suppression)
Quantified DifferenceNear-total elimination of matrix-induced quantification errors
ConditionsHPLC-ESI-MS/MS analysis of water, sediment, and crucian carp matrices

Procuring the exact d9-labeled standard is essential for laboratories needing to meet strict regulatory limits without suffering from matrix-induced false negatives.

Isotopic enrichment
Data to verify
≥98%
atom % D
Reduces calibration bias from unlabeled species.
Lot-specific CoA review recommended.

Optimal Mass Shift for Zero Isotopic Cross-Talk

For precise quantification, an internal standard must not contribute signal to the native analyte's detection channels. Methoxyfenozide-d9 provides a +9 Da mass shift, yielding a precursor ion at m/z 378.2 compared to the native m/z 369.2 [1]. This large mass differential completely bypasses the natural M+1 to M+3 isotopic envelope of native methoxyfenozide. Consequently, the primary MRM transitions (378.2 > 322.0 for the IS and 369.2 > 313.0 for the native) exhibit zero cross-talk, a critical advantage over lower-deuterated analogs which can suffer from isotopic overlap [1].

Evidence DimensionPrecursor Ion Mass Shift
Target Compound Data+9 Da (m/z 378.2)
Comparator Or BaselineLower-deuterated analogs (e.g., -d3 or -d4, +3 to +4 Da)
Quantified DifferenceComplete separation from the native isotopic envelope
ConditionsMultiple Reaction Monitoring (MRM) in triple quadrupole mass spectrometry

A +9 Da shift guarantees high signal-to-noise ratios and prevents overestimation of the native pesticide at trace concentration levels.

Mass shift
Reported
Methoxyfenozide-d9 +9 Da
vs
Methoxyfenozide-d3 +3 Da
6 Da greater shift; resolves analyte isotopic cluster
Supports signal specificity in complex matrices.
LC-ESI-MS/MS, full scan and SIM modes.

High-Fidelity Recovery in Complex Food Matrices

Extracting pesticide residues from complex food matrices like red wine involves dispersive solid-phase extraction (d-SPE) which can lead to variable analyte loss. When Methoxyfenozide-d9 is spiked prior to extraction, it acts as a perfect physical surrogate. Quantitative analysis using UPLC-HRMS with Methoxyfenozide-d9 isotope dilution achieved highly reproducible recoveries of 85.4% to 117.9% with exceptionally low relative standard deviations (RSDs) of 0.5% to 6.1% at spiking levels of 1 to 40 µg/kg [1]. In contrast, generic internal standards fail to track these specific extraction losses accurately.

Evidence DimensionAnalytical Recovery and Precision (RSD)
Target Compound Data85.4% - 117.9% recovery with 0.5% - 6.1% RSD
Comparator Or BaselineGeneric internal standards (fail to identically mimic extraction losses)
Quantified DifferenceMaintains recovery strictly within the regulatory acceptable range (80-120%) with high precision
ConditionsUPLC-HRMS analysis of red wine following QuEChERS/d-SPE extraction

Reliable recovery metrics are mandatory for ISO 17025 accredited laboratories performing food safety testing.

Matrix effect mitigation
Method context
With d9 IS Recovery 85.4–117.9%
vs
Without isotope dilution 20–80% bias
RSD 0.5–6.1% (red wine, UPLC-HRMS)
Enables method performance within validation guidelines.
Spiked 1–40 μg/kg, 18 pesticides.
Deuteration fidelity
Reported
3,5-dimethylbenzoyl-d9 labeling
RT shift 2–5× smaller than methoxy-d3 analog
Preserves co-elution and matrix-effect correction accuracy.
Reversed-phase LC, C18, gradient elution.

Regulatory Food Safety and MRL Compliance Testing

Due to its ability to correct for severe matrix effects and extraction losses, Methoxyfenozide-d9 is the optimal internal standard for quantifying methoxyfenozide residues in complex agricultural products (e.g., wine, grapes, baby food) to ensure compliance with strict Maximum Residue Limits (MRLs) [1].

Environmental Monitoring of Aquatic Systems

In environmental chemistry, analyzing sediment and water samples for diacylhydrazine insecticides is prone to ion suppression. Methoxyfenozide-d9 enables precise isotope dilution LC-MS/MS, yielding negligible matrix effects and allowing detection at parts-per-trillion (pg/mL) levels [2].

High-Throughput Ambient Ionization Mass Spectrometry

For rapid screening techniques like Paper Spray Mass Spectrometry (PS-MS) that omit chromatographic separation, matrix effects are maximized. Methoxyfenozide-d9 is strictly required in these workflows to normalize the severe ionization variations encountered when directly analyzing crude liquid matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Food residue monitoring
Isotope dilution accuracy
Recovery and precision within SANTE guidelines
Multi-residue LC-HRMS screening
Large mass shift for signal differentiation
Cross-talk prevention; false positive reduction
Environmental fate studies
Stable isotope tracer
Recovery tracking in presence of metabolites
Preclinical pharmacokinetic research
Deuterated internal standard for LC-MS
Precision of PK parameters in research matrices

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

377.26648347 g/mol

Monoisotopic Mass

377.26648347 g/mol

Heavy Atom Count

27

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